molecular formula C20H19N5O2S3 B3001969 2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1251628-38-2

2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B3001969
CAS RN: 1251628-38-2
M. Wt: 457.59
InChI Key: AIWFIFFGHAVVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a chemical entity that belongs to a class of compounds known for their potential biological activities. The benzo[d]thiazole moiety, in particular, is a common feature in molecules that exhibit a range of pharmacological properties, including antibacterial activity as seen in the derivatives synthesized in the studies . The compound's structure suggests it could be a product of a complex synthesis involving multiple steps and reagents.

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives typically involves multi-step reactions, starting with the formation of the core benzo[d]thiazole ring, followed by subsequent functionalization. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole, indicating a similar approach could be used for the compound . The synthesis of related compounds often employs techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is typically confirmed using spectroscopic techniques such as FT-IR, NMR (1H and 13C), and UV-Vis spectroscopy, as well as X-ray crystallography . The molecular geometry can be optimized using density functional theory (DFT) calculations to predict the structure and reactivity of the compound . These methods provide detailed information about the molecular conformation, electronic distribution, and potential reactive sites within the molecule.

Chemical Reactions Analysis

The benzo[d]thiazole core is known to participate in various chemical reactions, often acting as a nucleophile or an electrophile depending on the substitution pattern and reaction conditions. The presence of additional functional groups, such as the acetamide moiety, can further influence the reactivity, allowing for the formation of novel heterocycles with potential biological activities . The reactivity of such compounds can be explored through experimental studies and theoretical calculations to understand their potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives, including the compound of interest, are influenced by their molecular structure. These properties can be studied through thermal analysis methods like TG/DTA, which provide insights into the stability and decomposition patterns of the compound under varying temperatures . The solubility, melting point, and other physicochemical characteristics are essential for understanding the compound's behavior in biological systems and its suitability for drug development.

Scientific Research Applications

Antimicrobial Activities

A significant application of derivatives similar to the specified compound is in the realm of antimicrobial activities. Studies have synthesized and tested various derivatives for their antimicrobial efficacy:

  • Antimicrobial and Anticancer Activities

    Derivatives of acetamide, including those with benzo[d]thiazol-2-ylthio, have demonstrated good antimicrobial activity. Additionally, certain compounds showed high activity towards specific bacterial strains. Anticancer activities were also investigated, with some derivatives displaying reasonable activity against different cancer cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

  • Synthesis and Characterization for Antimicrobial Use

    Another study focused on the synthesis and characterization of novel derivatives containing benzo[d]thiazol-2-ylthio, exhibiting potent antibacterial activities against a range of microorganisms (Bhoi et al., 2015).

  • Antimicrobial and Antioxidant Agents

    Certain benzodiazepines bearing benzo[d]thiazol-2-ylthio demonstrated antimicrobial activity against various bacteria and fungi, along with significant antioxidant activities (Naraboli & Biradar, 2017).

Computational and Theoretical Studies

Computational methods are also used to study these compounds:

  • Computational Calculations and Molecular Docking

    Theoretical studies have been carried out on derivatives, including benzo[d]thiazol-2-ylthio, for understanding their reactivity and potential as antimalarial and anticancer agents. Molecular docking studies help in predicting the binding efficiency and potential therapeutic applications (Fahim & Ismael, 2019).

  • pKa Determination for Drug Precursors

    Determining the pKa values of such compounds aids in understanding their behavior in biological systems. This is crucial for developing drug precursors (Duran & Canbaz, 2013).

  • Metabolic Stability Studies

    Investigations into the metabolic stability of derivatives, including structural analogs of benzo[d]thiazol-2-ylthio, are critical for the development of therapeutic agents, especially in targeting specific diseases like cancer or metabolic disorders (Stec et al., 2011).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S3/c1-12-19(29-13(2)22-12)15-7-8-18(27)25(24-15)10-9-21-17(26)11-28-20-23-14-5-3-4-6-16(14)30-20/h3-8H,9-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWFIFFGHAVVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.